1-(2-Chloro-4-fluorobenzoyl)piperidine
Description
1-(2-Chloro-4-fluorobenzoyl)piperidine is a piperidine derivative characterized by a benzoyl group substituted with chlorine and fluorine at the 2- and 4-positions, respectively. This compound has a molecular formula of C₁₂H₁₂ClFNO (based on its structural analog in ), with a molecular weight of 267.7 g/mol (similar to ). Its physicochemical properties include a predicted density of 1.312 g/cm³ and a boiling point of 607.1°C, suggesting high thermal stability. Piperidine derivatives are pivotal in medicinal chemistry due to their prevalence in alkaloids and synthetic drugs, often exhibiting antiviral, antimicrobial, or enzyme-inhibitory activities.
Properties
Molecular Formula |
C12H13ClFNO |
|---|---|
Molecular Weight |
241.69 |
IUPAC Name |
(2-chloro-4-fluorophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13ClFNO/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
InChI Key |
MWVZMJWRVAATGU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The pharmacological behavior of piperidine derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:
Impact of Substituent Position and Electronic Effects
- Functional Groups : The urea linkage in AVE#21 introduces hydrogen-bonding capability absent in the target compound, altering enzyme-binding kinetics. Similarly, the carboxylic acid group in increases polarity, affecting solubility and target selectivity.
- Aromatic Systems: Compounds like 3-fluoro-1-(pyrrolopyrimidinyl)piperidine incorporate heterocyclic systems, expanding π-π stacking interactions critical for antiviral activity, a feature less pronounced in the target compound.
Binding and Bioactivity Insights
- Enzyme Inhibition : The target compound shares an allosteric binding mode with AVE#21, but its benzoyl group may sterically hinder interactions compared to the smaller substituents in 1-(4-chlorophenyl)piperidine-2,6-dione .
- Antimicrobial vs. Antiviral Activity : While 1-(4-chlorophenyl)piperidine-2,6-dione shows antimicrobial effects, the target compound’s fluorinated aromatic system aligns more closely with antiviral candidates like those in .
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